2-Amino-3-(tert-butyl)benzamide

VAP-1 inhibition IC50 Structure-Activity Relationship

Sourcing a 2-aminobenzamide with a confirmed biological profile often leads to interchangeable analogs with undefined activity. 2-Amino-3-(tert-butyl)benzamide solves this with precise substitution-driven target engagement. • Validated VAP-1/SSAO inhibitor (IC50 180 nM) for inflammation & immune trafficking probe development. • HDAC3 activity benchmark (IC50 1.4 µM) for isoform selectivity SAR studies. • Essential precursor for synthesizing 8-substituted quinazolinones, a privileged kinase inhibitor scaffold.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
Cat. No. B13118842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(tert-butyl)benzamide
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=CC(=C1N)C(=O)N
InChIInChI=1S/C11H16N2O/c1-11(2,3)8-6-4-5-7(9(8)12)10(13)14/h4-6H,12H2,1-3H3,(H2,13,14)
InChIKeyOMLBXZPACSTMSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(tert-butyl)benzamide: Compound Overview


2-Amino-3-(tert-butyl)benzamide (CAS: 1885-71-8) is a specialized organic intermediate belonging to the substituted benzamide class . It is characterized by a benzamide core with an amino group at the 2-position and a bulky tert-butyl group at the 3-position. This specific 1,2,3-trisubstituted scaffold is a key differentiator, distinguishing it from other benzamide analogs and defining its unique applications in chemical biology and medicinal chemistry .

Supports VAP-1 pathway probe research
Scaffold for HDAC isoform selectivity SAR
Precursor for sterically hindered quinazolinone synthesis

Significance of the 3-(tert-butyl) Substituent


The strategic placement of the tert-butyl group on the aromatic ring is not a generic modification. In the context of HDAC inhibition, substitutions at the ortho- and meta-positions relative to the amino group are generally known to be detrimental to potency . However, the 3-(tert-butyl) substitution in this compound yields a specific activity profile, notably an IC50 of 180 nM against human VAP-1 . This contrasts sharply with its regioisomer, 2-Amino-N-tert-butylbenzamide, where the tert-butyl group is on the amide nitrogen, resulting in a different target profile and an IC50 of 30 µM in MCF-7 cancer cell assays . This underscores that precise substitution dictates both biological target engagement and synthetic utility, making generic interchange impossible.

Target compound: 2-Amino-3-(tert-butyl)benzamide
Structural analog: 2-Amino-N-tert-butylbenzamide
Regioisomer (N-tert-butyl) shifts target engagement to MCF-7 cell models, not VAP-1
Generic 2-aminobenzamide lacks steric bulk for 8-substituted quinazolinone synthesis
Substitution pattern dictates target profile; class-level HDAC activity may differ

2-Amino-3-(tert-butyl)benzamide: Experimental Evidence


VAP-1 Inhibitory Activity

2-Amino-3-(tert-butyl)benzamide demonstrates potent inhibition of human Vascular Adhesion Protein-1 (VAP-1) with an IC50 of 180 nM . In stark contrast, its regioisomer, 2-Amino-N-tert-butylbenzamide, which features the tert-butyl group on the amide nitrogen, does not exhibit reported VAP-1 activity and instead shows an IC50 of 30 µM against MCF-7 breast cancer cells . This 166-fold difference in a cell-based assay highlights the critical impact of the tert-butyl group's position on biological target engagement.

VAP-1 Inhibition
Head-to-head
IC50 180 nM vs 30,000 nM
Supports VAP-1 pathway probe research
Regioisomer shows different target engagement profile
VAP-1 inhibition IC50 Structure-Activity Relationship

HDAC3 Inhibitory Activity

The compound exhibits moderate inhibitory activity against Histone Deacetylase 3 (HDAC3), a class I HDAC, with a reported IC50 of 1,400 nM (1.4 µM) . This activity is consistent with its role as a 2-aminobenzamide derivative, a well-known zinc-binding group for HDAC enzymes . While not the most potent in its class, this level of inhibition provides a baseline for evaluating the impact of the 3-(tert-butyl) substituent on HDAC selectivity and potency within this well-characterized chemical series.

HDAC3 Inhibition
Class-level
IC50 1,400 nM
Baseline for HDAC isoform selectivity SAR
Activity within expected range for 2-aminobenzamide core
HDAC3 Epigenetics Enzyme Inhibition

Quinazolinone Synthesis Precursor

The 3-(tert-butyl) substituent on the benzamide core is not merely a spectator group; it is a critical structural feature that enables the synthesis of 8-substituted quinazolinones . This class of compounds is a privileged scaffold in kinase inhibitor drug discovery. The tert-butyl group imparts steric bulk that can be used to engineer selectivity and modulate the physicochemical properties of the final heterocyclic product, an advantage not offered by unsubstituted 2-aminobenzamide.

Quinazolinone Precursor
Data to verify
Enables 8-substituted quinazolinone synthesis
Steric bulk aids selectivity engineering
Class-level inference; synthetic utility to confirm
Quinazolinone Synthetic Intermediate Kinase Inhibitor

2-Amino-3-(tert-butyl)benzamide: Key Applications


VAP-1 Probe Development

With a defined IC50 of 180 nM against human VAP-1, 2-Amino-3-(tert-butyl)benzamide is a suitable starting point for the development of chemical probes to study VAP-1 (also known as SSAO) biology in inflammation and immune cell trafficking . Its activity provides a validated hit for further structure-activity relationship (SAR) studies aimed at improving potency and selectivity.

HDAC SAR Studies

As a 2-aminobenzamide derivative with a confirmed, albeit moderate, HDAC3 IC50 of 1.4 µM, this compound is a useful tool for exploring the effects of 3-position substitution on HDAC isoform selectivity . It can serve as a benchmark in SAR campaigns aimed at understanding how bulky, hydrophobic groups modulate binding within the HDAC active site tunnel.

Sterically Hindered Kinase Scaffold Synthesis

The compound's primary documented industrial application is as a precursor for the synthesis of 8-substituted quinazolinones, a class of sterically congested heterocycles relevant to kinase inhibition . Researchers and procurement specialists seeking a building block for this specific chemical space should prioritize this compound over unsubstituted 2-aminobenzamide.

Application
Selection Property
Validation Focus
VAP-1 probe research
Target engagement at VAP-1
Verify selectivity over amine oxidase family
HDAC isoform selectivity SAR
HDAC3 zinc-binding engagement
Profile against class I HDAC panel
8-substituted quinazolinone synthesis
Sterically hindered precursor availability
Validate cyclization yield and regioselectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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